4-Fluoro-3-methylbenzamide
Overview
Description
4-Fluoro-3-methylbenzamide is an organic compound with the molecular formula C8H8FNO. It is characterized by a benzene ring substituted with a fluorine atom at the fourth position and a methyl group at the third position, along with an amide functional group. This compound appears as white crystals and is commonly used as an intermediate in organic synthesis due to its unique electronic properties .
Mechanism of Action
Target of Action
It’s known that the compound is widely used in organic synthesis reactions , suggesting that it may interact with a variety of molecular targets.
Mode of Action
It’s known that the compound has certain electronic effects, which allows it to participate in aromatic and catalytic reactions . It also has the ability to regulate acidity and enzyme activity .
Biochemical Pathways
Given its role in organic synthesis reactions , it’s likely that it may influence a variety of biochemical pathways.
Pharmacokinetics
It’s known that the compound has a molecular weight of 15315, and a predicted density of 1190±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It’s known that the compound can participate in aromatic and catalytic reactions, and has the ability to regulate acidity and enzyme activity . These actions suggest that it may have a variety of effects at the molecular and cellular level.
Action Environment
The action of 4-Fluoro-3-methylbenzamide can be influenced by various environmental factors. For instance, it’s known that the compound should be stored sealed, away from fire sources and oxidants, and should avoid contact with air, moisture, and strong alkalis . These factors can influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Fluoro-3-methylbenzamide involves the esterification of 3-methylbenzoic acid with fluoromethanol, followed by hydrolysis to yield the desired amide. The reaction typically requires an acid catalyst and is conducted under reflux conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The process involves the same esterification and hydrolysis steps but is optimized for large-scale production with controlled reaction parameters to maximize yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of 4-Fluoro-3-methylbenzylamine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, methanol, reflux conditions.
Major Products:
Oxidation: 4-Fluoro-3-methylbenzoic acid.
Reduction: 4-Fluoro-3-methylbenzylamine.
Substitution: 4-Methoxy-3-methylbenzamide.
Scientific Research Applications
4-Fluoro-3-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated aromatic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is studied for its potential interactions with biological macromolecules, providing insights into enzyme-substrate interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a building block for designing new drugs with improved pharmacokinetic properties.
Comparison with Similar Compounds
4-Chloro-3-methylbenzamide: Similar structure but with a chlorine atom instead of fluorine.
4-Bromo-3-methylbenzamide: Contains a bromine atom in place of fluorine.
4-Iodo-3-methylbenzamide: Features an iodine atom instead of fluorine.
Comparison: 4-Fluoro-3-methylbenzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size make it particularly effective in modulating the compound’s reactivity and interactions with biological targets. This makes this compound a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-fluoro-3-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZAZPRNIWVYAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379108 | |
Record name | 4-fluoro-3-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261945-92-0 | |
Record name | 4-fluoro-3-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 261945-92-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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